Butyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Butyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a butyl ester group, a hydroxyl group, and a methyl group attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of palladium-catalyzed coupling reactions and other transition-metal-mediated processes to achieve the desired benzofuran structure .
Chemical Reactions Analysis
Types of Reactions
Butyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
Butyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in binding to biological receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes or receptors, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Uniqueness
Butyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
butyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-4-7-17-14(16)13-9(2)18-12-6-5-10(15)8-11(12)13/h5-6,8,15H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUNWFUWXFHXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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